molecular formula C14H18O3 B14232641 Methyl 5-(benzyloxy)-3-methylpent-2-enoate CAS No. 402504-85-2

Methyl 5-(benzyloxy)-3-methylpent-2-enoate

Cat. No.: B14232641
CAS No.: 402504-85-2
M. Wt: 234.29 g/mol
InChI Key: NRAFNXXLWLRABQ-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-3-methylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-3-methylpent-2-enoate typically involves the esterification of 5-(benzyloxy)-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-3-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the ester group forms the corresponding alcohol.

    Substitution: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(benzyloxy)-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-3-methylpent-2-enoate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(benzyloxy)-2-methylpent-2-enoate
  • Ethyl 5-(benzyloxy)-3-methylpent-2-enoate
  • Methyl 5-(benzyloxy)-3-ethylpent-2-enoate

Uniqueness

Methyl 5-(benzyloxy)-3-methylpent-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group and the methyl substitution at the pent-2-enoate backbone contribute to its unique properties, making it a valuable compound for various applications.

Properties

CAS No.

402504-85-2

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-methyl-5-phenylmethoxypent-2-enoate

InChI

InChI=1S/C14H18O3/c1-12(10-14(15)16-2)8-9-17-11-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3

InChI Key

NRAFNXXLWLRABQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)CCOCC1=CC=CC=C1

Origin of Product

United States

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